

The Discovery and Isolation of Rauvotetraphylline C: A Technical Guide

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Compound of Interest		
Compound Name:	Rauvotetraphylline C	
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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and structural elucidation of **Rauvotetraphylline C**, a novel indole alkaloid. The compound was first identified from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family, which is known for producing a wide array of bioactive heterocyclic alkaloids. This guide details the experimental protocols, quantitative data, and logical workflows involved in its identification, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Discovery Context: The Rauvotetraphylline Alkaloids

Rauvotetraphylline C was discovered as part of a phytochemical investigation into the constituents of Rauvolfia tetraphylla, collected from Yunnan Province, China. This research led to the isolation of five new monoterpene indole alkaloids, designated Rauvotetraphyllines A–E (1–5), alongside eight previously known analogues.[1][2] The discovery highlighted the continued potential of the Rauvolfia genus as a source of novel chemical entities with potential therapeutic applications, including anticancer, antimalarial, antihypertensive, and sedative properties.[1][3]

Isolation and Purification Protocol



The isolation of **Rauvotetraphylline C** involved a multi-step extraction and chromatographic process designed to separate a complex mixture of alkaloids.

Experimental Protocol: Isolation of Rauvotetraphylline C

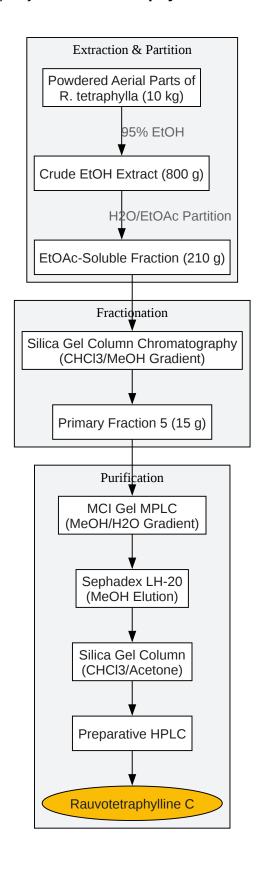
- Plant Material and Extraction:
 - Air-dried and powdered aerial parts of Rauvolfia tetraphylla (10 kg) were extracted three times with 95% ethanol at room temperature.
 - The solvent was evaporated under reduced pressure to yield a crude extract (800 g).
 - The crude extract was then suspended in water and subjected to a liquid-liquid partition with ethyl acetate (EtOAc).
- Preliminary Fractionation:
 - The EtOAc-soluble fraction (210 g) was subjected to column chromatography over a silica gel column (200–300 mesh).
 - Elution was performed with a gradient of chloroform (CHCl₃) and methanol (MeOH) (from
 1:0 to 0:1, v/v) to yield several primary fractions.
- · Chromatographic Separation:
 - A selected fraction (Fraction 5, 15 g) was further separated using Medium Pressure Liquid
 Chromatography (MPLC) with a column packed with MCI gel (CHP 20P).
 - A gradient elution of MeOH in H₂O (from 20% to 100%) was used to produce subfractions.
 - Sub-fraction 5.3 (2.1 g) was then subjected to column chromatography on Sephadex LH 20, eluting with MeOH, to remove pigments and polymeric material.

• Final Purification:

• The resulting fraction was purified by repeated column chromatography over silica gel, using a CHCl₃-Acetone (8:1) solvent system.



Final purification was achieved through preparative High-Performance Liquid
 Chromatography (HPLC) to yield Rauvotetraphylline C as a pure compound.





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Caption: Isolation workflow for Rauvotetraphylline C.

Structural Elucidation

The chemical structure of **Rauvotetraphylline C** was determined through a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The data presented below is foundational to the structural determination of **Rauvotetraphylline C**.

Property	Value
Appearance	Amorphous Powder
Molecular Formula	C24H26N2O3
HRESIMS [M+H]+	m/z 391.2019 (calculated for C ₂₄ H ₂₇ N ₂ O ₃ , 391.2021)
Table 1: Physicochemical and Mass Spectrometry Data for Rauvotetraphylline C.	



¹H NMR (CDCl₃, ppm)	¹³ C NMR (CDCl₃, ppm)	Assignment
6.73 (dd, J=15.8, 9.1 Hz)	151.7 (d)	C-21
6.06 (d, J=15.8 Hz)	131.6 (d)	C-20
2.22 (s)	201.1 (s)	C-22 (C=O)
-	27.0 (q)	C-23 (Me)
Signals analogous to Rauvotetraphylline B for the core structure	Signals analogous to Rauvotetraphylline B for the core structure	-

Structure Determination Logic

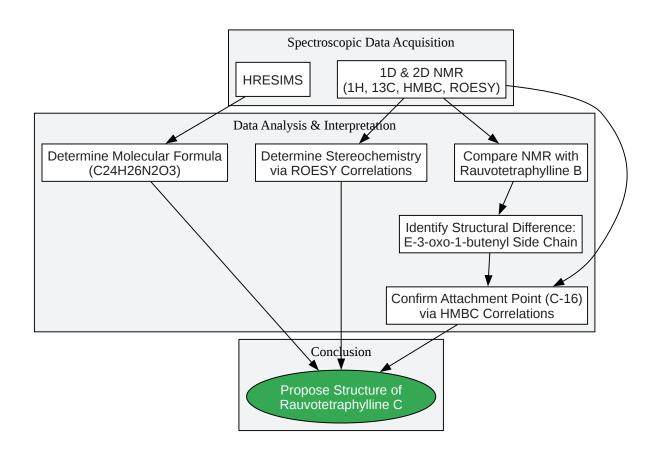
The structural elucidation process followed a logical progression based on comparative analysis of spectroscopic data.

- Molecular Formula Determination: HRESIMS data established the molecular formula as C₂₄H₂₆N₂O₃.[1]
- Comparative NMR Analysis: The NMR data for **Rauvotetraphylline C** were found to be very similar to those of Rauvotetraphylline B, another novel alkaloid isolated from the same plant. This suggested they shared the same core alkaloidal skeleton.[1]
- Identification of the Key Difference: The primary distinction from Rauvotetraphylline B was
 the replacement of a 4,6-dimethyl-2-pyridyl moiety at the C-16 position. In its place, new
 NMR signals indicated the presence of an E-3-oxo-1-butenyl side chain.[1] The key
 resonances for this unit were observed at δH 6.73, 6.06, and 2.22 in the ¹H NMR spectrum,
 and δC 151.7, 131.6, 201.1, and 27.0 in the ¹³C NMR spectrum.[1]
- Confirmation of Attachment Point: The location of this new side chain was confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. Significant correlations were



observed from the olefinic proton at δH 6.73 (H-21) to carbons at C-5, C-15, and C-16 of the alkaloid core, confirming its attachment at the C-16 position.[1]

 Stereochemistry: The remainder of the stereochemistry was inferred to be identical to that of Rauvotetraphylline B based on detailed analysis of Rotating frame Overhauser Effect Spectroscopy (ROESY) data.[1]



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Caption: Logical workflow for the structural elucidation of **Rauvotetraphylline C**.

Conclusion



The discovery of **Rauvotetraphylline C** and its congeners demonstrates the rich chemical diversity within the Rauvolfia genus. The successful isolation and structural elucidation were made possible by a systematic application of modern chromatographic and spectroscopic techniques. This guide provides the essential technical details of this process, serving as a valuable reference for natural product chemists and pharmacologists interested in the exploration of novel indole alkaloids for drug development. Further research into the biological activities of **Rauvotetraphylline C** is warranted to explore its therapeutic potential.

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